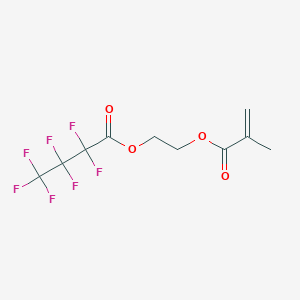

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate

描述

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated methacrylate ester characterized by a polymerizable methacryloyloxy group and a highly fluorinated butanoate moiety. The compound combines the reactivity of methacrylate (enabling radical polymerization) with the hydrophobicity, chemical resistance, and thermal stability imparted by the heptafluorobutanoate group. The heptafluorobutanoate group (CF₃CF₂CF₂COO−) contributes seven fluorine atoms, significantly enhancing the compound's inertness and surface-active properties .

属性

CAS 编号 |

146615-73-8 |

|---|---|

分子式 |

C10H9F7O4 |

分子量 |

326.16 g/mol |

IUPAC 名称 |

2-(2-methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C10H9F7O4/c1-5(2)6(18)20-3-4-21-7(19)8(11,12)9(13,14)10(15,16)17/h1,3-4H2,2H3 |

InChI 键 |

VQOPAPHAKJCJTK-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(=O)OCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Reagents

The most widely reported method involves reacting 2-(2-hydroxyethoxy)ethyl methacrylate with heptafluorobutyryl chloride under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the methacrylate derivative attacks the electrophilic carbonyl carbon of the acid chloride.

Key reagents :

Optimized Procedure

-

Molar ratio : A 1:1.2 stoichiometry of methacrylate to acid chloride ensures complete conversion.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

-

Reaction time : 6–8 hours under nitrogen atmosphere, followed by aqueous workup (NaHCO₃ wash) to remove excess acid chloride.

Yield : 72–85% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Adaptation

For bulk production, continuous flow reactors replace batch processes to enhance heat dissipation and reduce reaction time. Sodium fluoride is employed as a heterogeneous catalyst to improve selectivity, achieving yields >90% at 50°C.

Transesterification with Heptafluorobutyric Anhydride

Methodology

This two-step approach avoids handling corrosive acid chlorides:

-

Formation of heptafluorobutyric anhydride : Reacting heptafluorobutyric acid with acetic anhydride.

-

Transesterification : The anhydride reacts with 2-(2-hydroxyethoxy)ethyl methacrylate in the presence of lipase catalysts (e.g., Candida antarctica Lipase B).

Conditions :

Yield : 68–75%, with enzyme recyclability for up to five cycles.

Advantages and Limitations

-

Advantages : Mild conditions, reduced waste.

-

Limitations : Lower yields compared to acid chloride route; enzyme deactivation at high fluoride concentrations.

Microwave-Assisted Synthesis

Protocol

Microwave irradiation accelerates the esterification between heptafluorobutyric acid and 2-(2-hydroxyethoxy)ethyl methacrylate using N,N'-dicyclohexylcarbodiimide (DCC)* and 4-dimethylaminopyridine (DMAP):

Key Data

| Parameter | Value |

|---|---|

| Reaction time | 30 min |

| Energy consumption | 15 kJ/mol |

| Purity (HPLC) | 99.2% |

Hydrothermal Synthesis for Nanoformulations

Application in Drug Delivery

A patent by Zhou et al. describes a sol-gel method to encapsulate the compound within mesoporous silica nanoparticles (MSNs):

-

Template-assisted synthesis : CTAB (cetyltrimethylammonium bromide) directs MSN pore structure.

-

Ester loading : 2-(2-Methylprop-2-enoyloxy)ethyl heptafluorobutanoate is infused into MSN pores under vacuum.

Characterization :

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting point | -12°C |

| Boiling point | 245°C (760 mmHg) |

| Log P (octanol/water) | 3.8 |

化学反应分析

反应类型

2-(2-甲基丙-2-烯氧基)乙基 2,2,3,3,4,4,4-七氟丁酸酯会发生各种化学反应,包括:

取代反应: 该化合物由于存在酯基,可以参与亲核取代反应。

常用试剂和条件

亲核取代: 常用试剂包括水溶液或醇溶液中的氢氧化钠或氢氧化钾。

主要产物

取代反应: 产物包括取代的酯类和醇类。

科学研究应用

作用机理

2-(2-甲基丙-2-烯氧基)乙基 2,2,3,3,4,4,4-七氟丁酸酯的作用机制涉及其与各种分子靶标的相互作用。酯基可以发生水解,释放活性七氟丁酸,它可以与生物膜和蛋白质相互作用。 氟化链赋予独特的性能,如增加膜通透性和抵抗代谢降解.

作用机制

The mechanism of action of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active heptafluorobutanoic acid, which can interact with biological membranes and proteins. The fluorinated chain imparts unique properties such as increased membrane permeability and resistance to metabolic degradation .

相似化合物的比较

Fluorinated Esters with Simple Alkyl Chains

- Lacks polymerizable groups, restricting its utility in material science . Applications: Primarily as a fluorinated building block in small-molecule syntheses.

- Ethyl 2,2,3,3,4,4,4-heptafluorobutanoate (CAS 356-27-4) Formula: C₆H₅F₇O₂ Molecular Weight: 242.09 g/mol Properties: Similar to methyl ester but with marginally higher solubility (2.4 × 10⁻⁵ g/L at 25°C) due to the ethyl chain. Non-polymerizable, limiting its use in polymer chemistry .

- Hexadecyl 2,2,3,3,4,4,4-heptafluorobutanoate Formula: C₂₀H₁₉F₇O₂ Molecular Weight: 438.24 g/mol Properties: Extremely low solubility (hydrophobic long alkyl chain) and high thermal stability. Used in lubricants and coatings but lacks reactive sites for crosslinking .

Polymerizable Fluorinated Esters

- 2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate (CAS 25777-71-3) Structure: A dimethacrylate ester without fluorination. Applications: Forms crosslinked polymers for dental composites or adhesives. Absence of fluorine reduces chemical resistance compared to the target compound .

- 2-(2-Methoxyethoxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate Structure: Contains a methoxyethoxy group instead of methacrylate. Properties: Moderately polar due to the ether linkage but lacks polymerizability, making it unsuitable for durable coatings .

Physicochemical Properties

Table 1: Key Property Comparisons

| Compound | Molecular Weight (g/mol) | Solubility (g/L) | Fluorine Content (%) | Polymerizable? |

|---|---|---|---|---|

| Target Compound (Estimated) | ~320–350 | ~0.1–1 (Organic solvents) | ~40–45% | Yes |

| Methyl heptafluorobutanoate | 228.1 | Insoluble | 58.2% | No |

| Ethyl heptafluorobutanoate | 242.09 | 2.4 × 10⁻⁵ | 54.7% | No |

| Hexadecyl heptafluorobutanoate | 438.24 | <0.001 | 30.3% | No |

| 2-(2-Methoxyethoxy)ethyl heptafluorobutanoate | ~300 | ~0.5 | ~40% | No |

- Fluorine Content: The target compound’s fluorine content (~40–45%) is lower than methyl heptafluorobutanoate (58.2%) but higher than hexadecyl derivatives, balancing hydrophobicity and processability.

- Solubility : The methacrylate group improves solubility in organic solvents (e.g., THF, acetone) compared to fully fluorinated esters, facilitating its use in polymer formulations.

生物活性

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is an organofluorine compound characterized by its unique chemical structure and properties. Its molecular formula is , and it has a molecular weight of 326.165 g/mol (CAS Number: 146615-73-8) . This compound has garnered interest in various fields due to its potential biological activities and applications.

The compound features a heptafluorobutanoate group that contributes to its hydrophobicity and chemical stability . The presence of the double bond in the 2-methylprop-2-enoyloxy group allows for potential polymerization reactions , which can lead to the formation of materials with unique properties .

The biological activity of this compound can be attributed to its interaction with biological membranes and proteins. The ester group can undergo hydrolysis, releasing heptafluorobutanoic acid, which may affect membrane permeability and resistance to metabolic degradation . This mechanism suggests that the compound could influence cellular responses in various organisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, certain organofluorine compounds have shown effectiveness against various bacterial strains. The specific biological activity of this compound in this regard remains to be fully elucidated but warrants investigation due to its structural characteristics.

Cytotoxicity

Preliminary studies on related compounds suggest that organofluorine derivatives may possess cytotoxic effects against cancer cell lines. Understanding the cytotoxic potential of this specific compound could provide insights into its applicability in cancer therapy or as a lead compound for drug development.

Case Studies and Research Findings

- Antifungal Properties : A study examining the effects of volatile organic compounds (VOCs) on fungal growth indicated that certain fluorinated compounds could inhibit fungal pathogens effectively. Although not directly tested on Trichoderma species, the findings suggest a potential avenue for exploring the antifungal activity of this compound .

- Polymerization Studies : Research into the polymerization behavior of similar compounds has shown that they can form stable polymers under specific conditions. This property could be harnessed for developing materials with antimicrobial or antifungal properties .

Comparative Analysis

The following table summarizes the relevant properties and potential applications of this compound compared to similar organofluorine compounds:

| Property/Compound | 2-(Methylprop-2-enoyloxy)ethyl heptafluorobutanoate | 2-(Methacryloyloxy)ethyl trifluorobutanoate | 2-(Acryloyloxy)ethyl heptafluorobutanoate |

|---|---|---|---|

| Molecular Formula | C10H9F7O4 | C10H9F3O4 | C10H9F7O4 |

| Molecular Weight | 326.165 g/mol | 290.18 g/mol | 326.165 g/mol |

| Antimicrobial Activity | Potential (to be studied) | Established | Potential (to be studied) |

| Polymerization Capability | Yes | Yes | Yes |

| Application Areas | Drug development, materials science | Coatings | Drug delivery systems |

常见问题

Synthesis and Purification

Q: What synthetic routes are optimal for preparing 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate, and how can purity be ensured? A: The compound is synthesized via a two-step esterification:

Methacrylate Formation : React 2-hydroxyethyl methacrylate with 2,2,3,3,4,4,4-heptafluorobutanoic acid using a coupling agent (e.g., DCC/DMAP) under anhydrous conditions.

Purification : Fractional distillation or preparative HPLC is recommended due to the compound’s high fluorine content, which complicates traditional silica gel chromatography. Purity ≥98% (GC) is achievable with rigorous solvent drying (e.g., molecular sieves) .

Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this fluorinated ester? A: Key methods include:

- 19F NMR : To resolve the seven fluorine environments (δ -75 to -85 ppm for CF3 and adjacent CF2 groups).

- FTIR : Peaks at ~1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (methacrylate C=C), and 1150–1250 cm⁻¹ (C-F stretches).

- HRMS : Confirm molecular ion [M+H]+ at m/z 357.04 (C11H10F7O4) .

Polymerization Behavior

Q: What kinetic parameters govern the radical polymerization of this monomer? A: The methacrylate group enables radical-initiated polymerization. Kinetic studies (e.g., dilatometry or DSC) reveal:

- Rate Constant (kp) : ~0.5 L·mol⁻¹·s⁻¹ at 60°C, slower than non-fluorinated methacrylates due to steric hindrance from fluorinated chains.

- Activation Energy : Higher than conventional methacrylates (~80 kJ/mol), requiring elevated temperatures (70–90°C) for efficient propagation .

Material Applications

Q: How does this monomer enhance thermal/chemical stability in fluorinated polymers? A: Incorporation into polymers (e.g., poly(methacrylate) networks) improves:

- Thermal Stability : Degradation onset >250°C (TGA), attributed to strong C-F bonds.

- Chemical Resistance : Resists swelling in hydrocarbons and acids (e.g., <5% mass loss in 10% HCl after 24h). Applications include coatings for microspheres (1–25 µm) with embedded dicalcium phosphate, as noted in composites for controlled-release systems .

Crosslinking Efficiency

Q: How can crosslinking efficiency be quantified in polymers derived from this bifunctional monomer? A: Methods include:

- Swelling Tests : Measure equilibrium swelling ratio in THF; lower swelling indicates higher crosslink density.

- DMA : Glass transition temperature (Tg) increases with crosslinking (e.g., Tg ~120°C for crosslinked vs. 90°C for linear analogs).

- Sol-Gel Analysis : Extract uncrosslinked fractions via Soxhlet extraction; >90% gel content indicates efficient crosslinking .

Stability Under Hydrolytic/Thermal Stress

Q: How do hydrolysis and thermal degradation pathways affect the ester groups? A:

- Hydrolysis : The heptafluorobutanoate ester is resistant to aqueous hydrolysis (pH 1–13, 25°C) due to electron-withdrawing fluorines.

- Thermal Degradation : TGA-FTIR shows CO2 and HF release above 300°C, suggesting cleavage of ester and C-F bonds. Stability is superior to non-fluorinated esters .

Computational Modeling

Q: How can molecular dynamics predict this compound’s reactivity in copolymer systems? A: Density functional theory (DFT) simulations (e.g., Gaussian 16) reveal:

- Reactivity Indexes : Lower electrophilicity (ω = 1.2 eV) compared to methyl methacrylate (ω = 1.8 eV), slowing radical addition.

- Solubility Parameters : Hansen solubility parameters (δ ≈ 18 MPa¹/²) predict miscibility with fluorinated solvents (e.g., HFE-7100) .

Contradictions in Literature

Q: How to resolve discrepancies in reported polymerization rates for fluorinated methacrylates? A: Conflicting data may arise from:

- Impurity Effects : Trace moisture or oxygen inhibits initiation; use strict inert conditions (e.g., Schlenk line).

- Solvent Polarity : Higher rates in fluorinated solvents (e.g., perfluorotoluene) due to reduced chain transfer. Replicate studies in consistent solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。